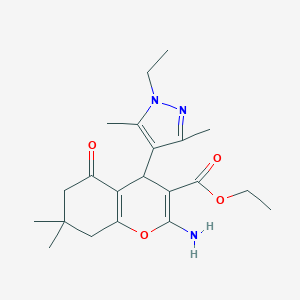![molecular formula C17H14Cl2N2O2S B280274 [3-Amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-2-yl](2,4-dichlorophenyl)methanone](/img/structure/B280274.png)
[3-Amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-2-yl](2,4-dichlorophenyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[3-Amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-2-yl](2,4-dichlorophenyl)methanone, commonly known as TAK-659, is a small molecule inhibitor of the protein kinase B-cell lymphoma 2 (BTK). It has shown promising results in preclinical studies as a potential therapeutic agent for the treatment of various B-cell malignancies.
作用机制
[3-Amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-2-yl](2,4-dichlorophenyl)methanone is a key signaling molecule in the B-cell receptor (BCR) pathway, which plays a critical role in the survival and proliferation of B-cells. TAK-659 selectively binds to the active site of this compound, preventing its activation and downstream signaling. This leads to the inhibition of B-cell activation, proliferation, and survival, ultimately resulting in apoptosis of malignant B-cells.
Biochemical and physiological effects:
TAK-659 has been shown to have potent and selective inhibitory activity against this compound in preclinical studies. It has also demonstrated favorable pharmacokinetic and pharmacodynamic properties, including good oral bioavailability, high plasma exposure, and sustained target inhibition. In animal models, TAK-659 has shown significant anti-tumor activity and improved survival rates.
实验室实验的优点和局限性
TAK-659 has several advantages as a research tool for studying B-cell malignancies. It is a highly selective inhibitor of [3-Amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-2-yl](2,4-dichlorophenyl)methanone, with minimal off-target effects. It is also orally bioavailable, making it easy to administer and study in animal models. However, TAK-659 has limitations in terms of its solubility and stability, which can affect its efficacy and reproducibility in experiments.
未来方向
There are several future directions for TAK-659 research, including:
1. Clinical trials: TAK-659 is currently being evaluated in clinical trials for the treatment of CLL, MCL, and DLBCL. Further studies are needed to determine its safety and efficacy in larger patient populations.
2. Combination therapy: TAK-659 has shown synergistic effects when used in combination with other targeted therapies, such as venetoclax and lenalidomide. Further studies are needed to optimize combination regimens and determine their clinical utility.
3. Resistance mechanisms: Resistance to [3-Amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-2-yl](2,4-dichlorophenyl)methanone inhibitors, including TAK-659, can develop over time in some patients. Further studies are needed to identify the underlying mechanisms of resistance and develop strategies to overcome it.
4. Biomarker development: Biomarkers can help predict response to this compound inhibitors and monitor treatment efficacy. Further studies are needed to identify and validate biomarkers for TAK-659 and other this compound inhibitors.
In conclusion, TAK-659 is a promising small molecule inhibitor of this compound with potential therapeutic applications in various B-cell malignancies. Further research is needed to fully understand its mechanism of action, optimize its use in combination therapy, and identify biomarkers for patient selection and monitoring.
合成方法
The synthesis of TAK-659 involves a series of chemical reactions starting from commercially available starting materials. The key steps involve the formation of the thieno[2,3-b]pyridine ring system and the introduction of the 2,4-dichlorophenyl and methoxymethyl groups. The final product is obtained after purification and characterization using various analytical techniques.
科学研究应用
TAK-659 has been extensively studied for its potential therapeutic applications in various B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). Preclinical studies have shown that TAK-659 inhibits [3-Amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-2-yl](2,4-dichlorophenyl)methanone activity and induces apoptosis in B-cell malignancies, leading to reduced tumor growth and improved survival rates.
属性
分子式 |
C17H14Cl2N2O2S |
|---|---|
分子量 |
381.3 g/mol |
IUPAC 名称 |
[3-amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-2-yl]-(2,4-dichlorophenyl)methanone |
InChI |
InChI=1S/C17H14Cl2N2O2S/c1-8-5-9(7-23-2)13-14(20)16(24-17(13)21-8)15(22)11-4-3-10(18)6-12(11)19/h3-6H,7,20H2,1-2H3 |
InChI 键 |
PREVXIWEGIOXSK-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(C(=C1)COC)C(=C(S2)C(=O)C3=C(C=C(C=C3)Cl)Cl)N |
规范 SMILES |
CC1=CC(=C2C(=C(SC2=N1)C(=O)C3=C(C=C(C=C3)Cl)Cl)N)COC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-(difluoromethyl)-5-methyl-N-[3-(4-morpholinylsulfonyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B280191.png)
![ethyl 5-(4-fluorophenyl)-7-methyl-2-[(1-methyl-1H-pyrazol-4-yl)methylene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B280192.png)
![6-Amino-4-{3-methoxy-4-[(4-methoxyphenoxy)methyl]phenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B280195.png)
![1-(4-butoxyphenyl)-3-[(1-ethyl-1H-benzimidazol-2-yl)amino]-2,5-pyrrolidinedione](/img/structure/B280196.png)
![3-[(1-ethyl-1H-benzimidazol-2-yl)amino]-1-[2-(trifluoromethyl)phenyl]-2,5-pyrrolidinedione](/img/structure/B280197.png)
![3-chloro-N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]-1-benzothiophene-2-carboxamide](/img/structure/B280199.png)
![2-amino-4-[4-methoxy-3-(methoxymethyl)phenyl]-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B280200.png)

![4-bromo-N-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B280202.png)
![Methyl 4-{5-[(4-chloro-3-methylphenoxy)methyl]-2-furyl}-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B280205.png)

![2-amino-4-{5-[(2-chloro-4-fluorophenoxy)methyl]-2-furyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B280212.png)
![Methyl 2-methyl-5-oxo-4-(5-{[3-(trifluoromethyl)phenoxy]methyl}furan-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B280213.png)
![Methyl 4-[4-methoxy-3-(methoxymethyl)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B280214.png)
